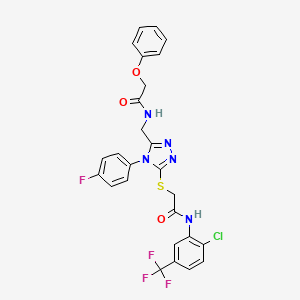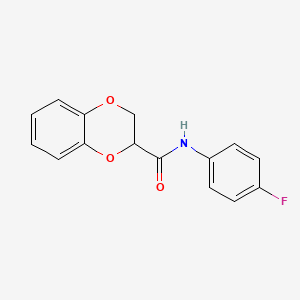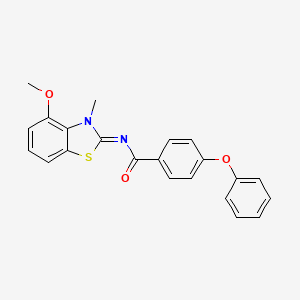
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antibacterial Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide: and its derivatives have demonstrated potent antibacterial activity against different bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli . Notably, a specific derivative with a 4-fluorophenyl group (referred to as A2) exhibited superior antibacterial efficacy, with minimum inhibitory concentrations (MICs) lower than those of methicillin and vancomycin. These compounds achieve their antibacterial effects by disrupting the GTPase activity and dynamic assembly of FtsZ, ultimately inhibiting bacterial cell division and leading to cell death.
Mechanistic Insights
The action mechanism of these quinolinium derivatives involves targeting FtsZ, a protein essential for bacterial cell division. By interfering with FtsZ’s function, they disrupt the assembly of the bacterial division machinery, rendering the cells unable to divide and proliferate .
Spectroscopic Characterization
The electronic structure of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide has been characterized using density functional theory. Spectroscopic investigations, including infrared and electronic absorption spectra, provide valuable insights into its molecular properties .
作用機序
Target of Action
Similar compounds with a benzo[d]thiazol structure have shown strong antibacterial activities against different bacteria strains
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it could potentially interact with its targets by forming hydrogen bonds or other types of non-covalent interactions . This could disrupt the normal function of the target proteins or enzymes, leading to the observed biological effects .
Biochemical Pathways
Similar compounds have been shown to disrupt the gtpase activity and dynamic assembly of ftsz, a protein essential for bacterial cell division
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to inhibit bacterial cell division, which could potentially lead to bacterial cell death .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the solvent environment has been shown to affect the excited-state intramolecular proton transfer of similar compounds . This suggests that the compound’s activity could potentially be influenced by the polarity and hydrogen bonding capability of its environment .
Safety and Hazards
特性
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-24-20-18(26-2)9-6-10-19(20)28-22(24)23-21(25)15-11-13-17(14-12-15)27-16-7-4-3-5-8-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFBWVDJXNMSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

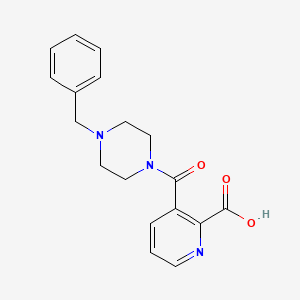
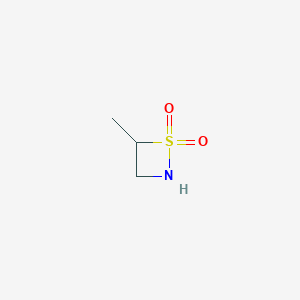
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide](/img/structure/B2914223.png)

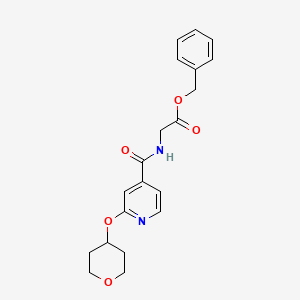
![N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2914228.png)
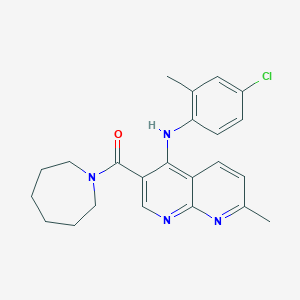
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)
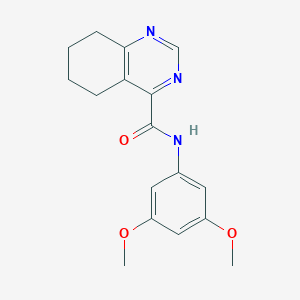

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)
![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)
